HCV NS5B Replicon Potency – Class-Level Context with Explicit Data Gap
The benzo[d]isothiazole-1,1-dioxide series yielded several analogues with submicromolar EC₅₀ values in the HCV subgenomic replicon assay [1]. However, the published SAR table does not include the exact 4-methoxyphenyl-propanamide derivative. The closest disclosed comparators are the unsubstituted phenyl analogue (reported EC₅₀ > 10 µM) and the 4-methanesulfonamide-phenyl analogue (EC₅₀ ≈ 0.3 µM) [1]. No direct head-to-head data exist for 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide. This evidence gap must be closed through bespoke side-by-side testing before any potency-based selection claim can be made.
| Evidence Dimension | Antiviral potency (HCV replicon EC₅₀) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Unsubstituted phenyl analogue: EC₅₀ > 10 µM; 4-methanesulfonamide-phenyl analogue: EC₅₀ ≈ 0.3 µM |
| Quantified Difference | Cannot be calculated |
| Conditions | HCV subgenomic replicon assay (genotype 1b); compound incubated for 72 h, luciferase readout [1] |
Why This Matters
Without replicon EC₅₀ data for the target compound, a scientific user cannot determine whether it behaves more like the inactive phenyl analogue or the potent sulfonamide analogue, making potency-based selection impossible.
- [1] de Vicente, J., Hendricks, R. T., Smith, D. B., Fell, J. B., Fischer, J. P., Spencer, S. R., … Farrell, R. (2009). Non-nucleoside inhibitors of HCV polymerase NS5B. Part 4: Structure-based design, synthesis, and biological evaluation of benzo[d]isothiazole-1,1-dioxides. Bioorganic & Medicinal Chemistry Letters, 19(19), 5652–5656. View Source
